molecular formula C17H30N4O6 B1378039 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate CAS No. 209267-39-0

1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate

Cat. No.: B1378039
CAS No.: 209267-39-0
M. Wt: 386.4 g/mol
InChI Key: QAASWRLNJQPTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate is a chemical compound with the molecular formula C15H27N4O4. It is known for its role in advanced glycation end products, which are formed through the Maillard reaction. This compound is significant in various biochemical and industrial processes due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate typically involves the reaction of glyoxal with lysine residues. The reaction proceeds through the formation of glyoxal-imine intermediates, which then undergo further reactions to form the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as liquid chromatography and mass spectrometry for product isolation and characterization.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the imidazolium ring or the amino and carboxyl groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted products with different functional groups.

Scientific Research Applications

1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of the Maillard reaction and advanced glycation end products.

    Biology: The compound is studied for its role in protein modifications and its impact on biological processes.

    Medicine: Research focuses on its involvement in diseases related to advanced glycation end products, such as diabetes and atherosclerosis.

    Industry: It is used in the development of new materials and chemical processes, particularly in the food and pharmaceutical industries.

Mechanism of Action

The mechanism of action of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate involves its interaction with proteins and other biomolecules. It forms cross-links between lysine residues in proteins, leading to the formation of advanced glycation end products. These cross-links can alter the structure and function of proteins, contributing to various pathological processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-1H-imidazolium: Similar structure but with a methyl group on the imidazolium ring.

    Nε-carboxymethyl-lysine: Another advanced glycation end product with different functional groups.

    Nε-carboxyethyl-lysine: Similar to Nε-carboxymethyl-lysine but with an ethyl group.

Uniqueness

1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate is unique due to its specific structure, which allows it to form stable cross-links in proteins. This property makes it particularly significant in the study of advanced glycation end products and their role in various diseases.

Properties

IUPAC Name

2-amino-6-[3-(5-amino-5-carboxypentyl)imidazol-3-ium-1-yl]hexanoic acid;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O4.C2H4O2/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23;1-2(3)4/h9-13H,1-8,16-17H2,(H-,20,21,22,23);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAASWRLNJQPTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate
Reactant of Route 2
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate
Reactant of Route 3
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate
Reactant of Route 4
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate
Reactant of Route 5
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate
Reactant of Route 6
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.